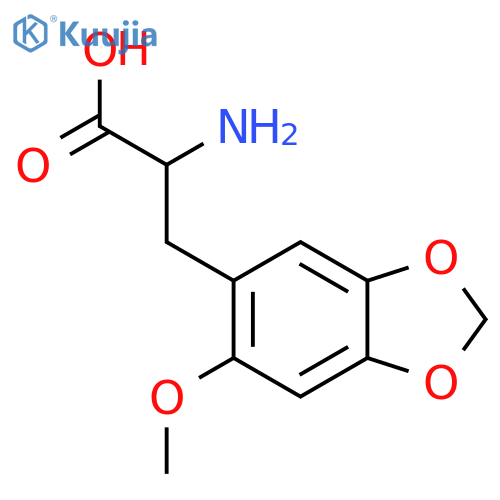

Cas no 1259993-71-9 (2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid)

2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid

- 1259993-71-9

- EN300-2000186

-

- インチ: 1S/C11H13NO5/c1-15-8-4-10-9(16-5-17-10)3-6(8)2-7(12)11(13)14/h3-4,7H,2,5,12H2,1H3,(H,13,14)

- InChIKey: DUNDGWBFWZYEJI-UHFFFAOYSA-N

- SMILES: O1COC2=CC(=C(C=C12)CC(C(=O)O)N)OC

計算された属性

- 精确分子量: 239.07937252g/mol

- 同位素质量: 239.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 17

- 回転可能化学結合数: 4

- 複雑さ: 285

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91Ų

- XLogP3: -1.6

2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2000186-5.0g |

2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid |

1259993-71-9 | 5g |

$3645.0 | 2023-06-02 | ||

| Enamine | EN300-2000186-0.05g |

2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid |

1259993-71-9 | 0.05g |

$1056.0 | 2023-09-16 | ||

| Enamine | EN300-2000186-2.5g |

2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid |

1259993-71-9 | 2.5g |

$2464.0 | 2023-09-16 | ||

| Enamine | EN300-2000186-5g |

2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid |

1259993-71-9 | 5g |

$3645.0 | 2023-09-16 | ||

| Enamine | EN300-2000186-10g |

2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid |

1259993-71-9 | 10g |

$5405.0 | 2023-09-16 | ||

| Enamine | EN300-2000186-0.25g |

2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid |

1259993-71-9 | 0.25g |

$1156.0 | 2023-09-16 | ||

| Enamine | EN300-2000186-0.1g |

2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid |

1259993-71-9 | 0.1g |

$1106.0 | 2023-09-16 | ||

| Enamine | EN300-2000186-1.0g |

2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid |

1259993-71-9 | 1g |

$1256.0 | 2023-06-02 | ||

| Enamine | EN300-2000186-0.5g |

2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid |

1259993-71-9 | 0.5g |

$1207.0 | 2023-09-16 | ||

| Enamine | EN300-2000186-1g |

2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid |

1259993-71-9 | 1g |

$1256.0 | 2023-09-16 |

2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid 関連文献

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acidに関する追加情報

Professional Introduction to 2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic Acid (CAS No. 1259993-71-9)

2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid, identified by its CAS number 1259993-71-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules known for their structural complexity and potential biological activity. The presence of both amino and carboxylic acid functional groups, combined with an intricate dioxaindan moiety, makes it a subject of considerable interest for researchers exploring novel therapeutic agents.

The molecular structure of 2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid features a central propanoic acid backbone substituted with a 6-methoxy-1,3-dioxaindan ring system. This unique arrangement contributes to its distinct chemical properties and reactivity, which are being exploited in various synthetic pathways. The methoxy group and the dioxaindan ring introduce rigidity and specific electronic characteristics to the molecule, influencing its interactions with biological targets.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The compound 2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid has emerged as a promising candidate in this context. Its structural features suggest potential applications in drug design, particularly in the development of kinase inhibitors and other enzyme-targeted therapies.

One of the most compelling aspects of this compound is its ability to engage with various biological targets due to its multifaceted functional groups. The amino group can participate in hydrogen bonding interactions, while the carboxylic acid group can act as a proton acceptor or donor, facilitating various biochemical reactions. Additionally, the dioxaindan ring system provides a scaffold that can be further modified to enhance binding affinity and selectivity towards specific proteins or enzymes.

Recent studies have demonstrated the potential of derivatives of 2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid in inhibiting the activity of certain kinases involved in cancer progression. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with tumor growth and metastasis. By designing molecules that can selectively inhibit these kinases, researchers aim to develop more effective anticancer therapies with fewer side effects.

The synthesis of 2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been employed to construct the complex dioxaindan ring system efficiently. These synthetic strategies not only highlight the synthetic prowess of modern organic chemistry but also provide insights into how structural modifications can be tailored to optimize biological activity.

The pharmacological properties of 2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid are being actively investigated in preclinical studies. Researchers are particularly interested in its potential as a scaffold for developing drugs that can interact with protein targets involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The unique structural features of this compound may allow it to disrupt pathological protein aggregates or modulate signaling pathways that contribute to neuronal dysfunction.

In addition to its therapeutic applications, 2-amino-3-(6-methoxy-1,3-dioxaindan-5-yiopanoic acid) also holds promise in the field of chemical biology. Its ability to interact with specific biological targets makes it a valuable tool for studying enzyme mechanisms and protein-protein interactions. By using this compound as a probe, researchers can gain deeper insights into the fundamental processes that govern cellular function and disease development.

The future direction of research on 2-amino--(6-methoxy-l , 3 -dioxalindan - 5 - yl ) - propionic acid is likely to focus on optimizing its pharmacological properties through structure-based drug design. By leveraging computational modeling techniques such as molecular dynamics simulations and virtual screening, researchers can identify structural modifications that enhance binding affinity , selectivity , and pharmacokinetic profiles. These efforts are expected to lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

In conclusion ,2 - amino - 3 - ( 6 - methoxy - l , 3 - dioxalindan - 5 - yl ) - propionic acid (CAS No . 1259993 - 71 - 9 ) is a structurally complex organic compound with significant potential in pharmaceutical research . Its unique molecular features make it an attractive scaffold for developing drugs targeting various diseases , including cancer , inflammation , and neurodegenerative disorders . Ongoing research efforts are aimed at elucidating its biological activities , optimizing its pharmacological properties , and translating these findings into clinical applications . As our understanding of molecular interactions continues to advance , compounds like this are poised to play a crucial role in shaping the future of medicine .

1259993-71-9 (2-amino-3-(6-methoxy-1,3-dioxaindan-5-yl)propanoic acid) Related Products

- 1542616-96-5(ethyl 3-(2-amino-5-chlorophenyl)sulfanylpropanoate)

- 721913-26-4(2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)

- 2060040-95-9(3-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-ylpyridine)

- 2197735-88-7(3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2248375-59-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate)

- 2034578-62-4(N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)

- 1248661-13-3(Ethyl 2-amino-5-fluoro-3-methoxybenzoate)

- 1797889-71-4(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide)

- 1049255-48-2(1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea)

- 2169605-01-8(4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)